molecular formula C14H17N3O2S2 B11170601 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide

Cat. No.: B11170601
M. Wt: 323.4 g/mol
InChI Key: VUVRBLCWRVBZMB-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethoxymethyl group at the 5-position and a phenylsulfanyl group at the 3-position of the propanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and appropriate leaving groups.

    Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl or phenylsulfanyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Thiophenol, sodium hydride, potassium carbonate, and polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Disruption of Cellular Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxymethyl and phenylsulfanyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C14H17N3O2S2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylsulfanylpropanamide

InChI

InChI=1S/C14H17N3O2S2/c1-2-19-10-13-16-17-14(21-13)15-12(18)8-9-20-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17,18)

InChI Key

VUVRBLCWRVBZMB-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)CCSC2=CC=CC=C2

Origin of Product

United States

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